molecular formula C14H14N2O6S2 B2968391 2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid CAS No. 25268-39-7

2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid

Cat. No.: B2968391
CAS No.: 25268-39-7
M. Wt: 370.39
InChI Key: CZXHDWYXINPKFH-OWOJBTEDSA-N
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Description

2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid is an organic compound that belongs to the class of aminonaphthalenesulfonic acids. These compounds are characterized by the presence of amino and sulfonic acid groups attached to a naphthalene ring. They are typically colorless solids and are used as intermediates in the synthesis of dyes and other chemical products .

Preparation Methods

The synthesis of 2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid involves several steps. One common method is the nitration of naphthalene, followed by reduction to form the corresponding amine. The amine is then subjected to sulfonation to introduce the sulfonic acid groups. Industrial production methods may involve variations of these steps to optimize yield and purity .

Chemical Reactions Analysis

2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of activating groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups play a crucial role in binding to these targets, leading to various biochemical effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

2-amino-5-[(1E)-2-(4-amino-3-sulfophenyl)ethenyl]benzene-1-sulfonic acid can be compared with other aminonaphthalenesulfonic acids, such as:

    1-aminonaphthalene-4-sulfonic acid:

    1-aminonaphthalene-5-sulfonic acid:

    1-aminonaphthalene-6-sulfonic acid:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

Properties

IUPAC Name

2-amino-5-[(E)-2-(4-amino-3-sulfophenyl)ethenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(7-13(11)23(17,18)19)1-2-10-4-6-12(16)14(8-10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXHDWYXINPKFH-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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